

# TP-3654: A Novel PIM1 Kinase Inhibitor for Ruxolitinib-Resistant Myelofibrosis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | TP-3654 |           |
| Cat. No.:            | B611452 | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

Myelofibrosis (MF) is a severe myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms.[1][2] While JAK inhibitors like ruxolitinib have been a cornerstone of treatment, a significant portion of patients develop resistance or intolerance, highlighting the urgent need for novel therapeutic strategies.[1][2] **TP-3654** (also known as Nuvisertib) is an investigational, orally bioavailable, and selective inhibitor of PIM1 kinase, a downstream effector of the JAK/STAT signaling pathway, that has shown promise in preclinical and clinical studies for patients with ruxolitinib-resistant myelofibrosis.[3] [4][5]

### **Core Mechanism of Action**

PIM1 kinase is a serine/threonine kinase that is highly expressed in hematologic malignancies, including myelofibrosis.[4][6][7] It plays a crucial role in cell survival, proliferation, and apoptosis by modulating the activity of several signaling pathways, including PI3K/AKT and JAK/STAT.[7] [8] In myelofibrosis, the hyperactive JAK/STAT signaling, often driven by mutations like JAK2V617F, MPLW515L, or CALR, leads to the upregulation of PIM1.[1][2] PIM1, in turn, promotes cell proliferation and survival and contributes to the fibrotic process.

**TP-3654** selectively inhibits PIM1 kinase, leading to several downstream effects that counteract the pathology of myelofibrosis.[1][6] Preclinical studies have demonstrated that **TP-3654** treatment leads to the inhibition of mTORC1, MYC, and TGF-β signaling pathways in hematopoietic cells with the JAK2V617F mutation.[1][2] This multi-pronged attack results in



reduced cell proliferation, induction of apoptosis in malignant cells, and attenuation of bone marrow fibrosis.[1][9][10]



Click to download full resolution via product page

Fig. 1: Simplified signaling pathway of TP-3654 in myelofibrosis.



# **Preclinical Efficacy**

TP-3654 has demonstrated significant anti-myelofibrotic activity in various preclinical models.

#### In Vitro Studies

In vitro studies using hematopoietic cell lines expressing myelofibrosis-associated mutations (JAK2V617F and MPLW515L) have shown that **TP-3654** effectively reduces cell proliferation and induces apoptosis.[1][9] Notably, **TP-3654** acts synergistically with the JAK inhibitor ruxolitinib to induce apoptosis in these cells.[1][9]

| Cell Line                | Mutation  | Effect of TP-3654                        | Reference |
|--------------------------|-----------|------------------------------------------|-----------|
| BA/F3-EpoR-<br>JAK2V617F | JAK2V617F | Reduced proliferation, induced apoptosis | [1][9]    |
| BA/F3-MPLW515L           | MPLW515L  | Reduced proliferation                    | [1]       |
| HEL                      | JAK2V617F | Reduced proliferation, induced apoptosis | [1][9]    |
| UKE-1                    | JAK2V617F | Reduced proliferation, induced apoptosis | [9]       |
| SET-2                    | JAK2V617F | Reduced proliferation                    | [1]       |

### In Vivo Murine Models

Studies in murine models of myelofibrosis induced by JAK2V617F and MPLW515L mutations have shown that **TP-3654**, both as a monotherapy and in combination with ruxolitinib, leads to significant reductions in splenomegaly, leukocytosis, and bone marrow fibrosis.[1][2][9] The combination therapy, in particular, resulted in a more profound abrogation of bone marrow fibrosis compared to either agent alone.[1][2][9]



| Mouse Model | Treatment             | Key Findings                                                                                        | Reference |
|-------------|-----------------------|-----------------------------------------------------------------------------------------------------|-----------|
| Jak2V617F   | TP-3654               | Reduced leukocytosis,<br>splenomegaly, and<br>bone marrow fibrosis                                  | [1][2][9] |
| Jak2V617F   | TP-3654 + Ruxolitinib | Greater reduction in spleen size, normalization of blood counts, abrogation of bone marrow fibrosis | [1][9]    |
| MPLW515L    | TP-3654               | Reduced leukocytosis,<br>splenomegaly, and<br>bone marrow fibrosis                                  | [1][2]    |
| MPLW515L    | TP-3654 + Ruxolitinib | Greater reduction in splenomegaly and bone marrow fibrosis                                          | [1]       |

# **Clinical Development and Efficacy**

**TP-3654** is currently being evaluated in a global Phase 1/2 clinical trial (NCT04176198) in patients with primary or secondary myelofibrosis who are relapsed, refractory, or intolerant to JAK inhibitors.[3][4] Preliminary data from this study have been encouraging, demonstrating a favorable safety profile and early signs of clinical activity.[3]

## **Safety and Tolerability**

**TP-3654** has been generally well-tolerated, with no dose-limiting toxicities observed at the doses and regimens assessed so far.[3][4] The most common adverse events are mild to moderate (Grade 1/2) gastrointestinal issues such as diarrhea, nausea, and vomiting, which have been transient and manageable with supportive care.[3][7][10] Importantly, **TP-3654** has shown limited myelosuppressive effects, with mean hemoglobin and platelet counts remaining stable throughout the treatment period.[3][7]

# **Clinical Activity**



Preliminary efficacy data from the Phase 1/2 study have shown promising results in a heavily pre-treated patient population.[3]

| Efficacy Endpoint                           | Result                                                    | Reference |
|---------------------------------------------|-----------------------------------------------------------|-----------|
| Spleen Volume Reduction (SVR) ≥ 35%         | 20% of evaluable patients                                 | [3]       |
| Spleen Volume Reduction (SVR) ≥ 25%         | 30% of evaluable patients                                 | [3]       |
| Spleen Volume Reduction (SVR) ≥ 10%         | 55% of evaluable patients                                 | [3]       |
| Total Symptom Score (TSS) Improvement ≥ 50% | 55% of patients                                           | [3]       |
| Bone Marrow Fibrosis<br>Reduction           | Reduction of at least one grade observed in some patients | [6][8]    |

Responses to **TP-3654** have been observed as early as four weeks after treatment initiation and have been durable, with some patients remaining on therapy for over a year.[3] Furthermore, treatment with **TP-3654** has been associated with a broad reduction in inflammatory cytokines, and the degree of cytokine reduction correlates with improvements in total symptom scores.[3][6][7]

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of these findings.

# In Vitro Cell Proliferation and Apoptosis Assays

Objective: To assess the effect of **TP-3654** on the proliferation and apoptosis of hematopoietic cells expressing myelofibrosis-associated mutations.

Workflow:





Click to download full resolution via product page

Fig. 2: Experimental workflow for in vitro cell-based assays.

#### Methodology:

- Cell Culture: Murine Ba/F3-EpoR cells expressing JAK2V617F or human JAK2V617Fpositive HEL and UKE-1 cells are cultured in appropriate media supplemented with growth factors.
- Treatment: Cells are treated with a range of concentrations of TP-3654 (e.g., 0.5-1.0 μM) and/or ruxolitinib.[9] A vehicle control (DMSO) is also included.



- Proliferation Assessment: Cell proliferation is assessed over a period of 5 days by performing viable cell counts.[1]
- Apoptosis Assessment: Apoptosis is measured after a shorter treatment duration. This can be done by staining cells with Annexin V and propidium iodide (PI) followed by analysis using flow cytometry.
- Synergy Analysis: To determine if TP-3654 and ruxolitinib act synergistically, a formal drug
  interaction analysis is performed on the apoptosis data.[1]

# In Vivo Murine Myelofibrosis Model Studies

Objective: To evaluate the in vivo efficacy of **TP-3654** alone or in combination with ruxolitinib in a murine model of myelofibrosis.

#### Methodology:

- Animal Model: Homozygous JAK2V617F knock-in mice are used as a model for myelofibrosis.[9]
- Treatment: Mice are treated with vehicle, TP-3654, ruxolitinib, or a combination of TP-3654 and ruxolitinib.
- Monitoring: White blood cell (WBC) and neutrophil counts are monitored regularly.
- Endpoint Analysis: At the end of the treatment period, spleen size and weight are measured. Bone marrow and spleen tissues are collected for histopathological analysis.
- Fibrosis Assessment: Bone marrow and spleen sections are stained to assess the degree of fibrosis.
- Gene Expression Analysis: RNA sequencing can be performed on purified hematopoietic stem and progenitor cells (LSK cells) from treated mice to identify changes in gene expression and affected signaling pathways.[9]

#### **Future Directions**



The promising preliminary data for **TP-3654** in ruxolitinib-resistant myelofibrosis pave the way for further clinical investigation. The ongoing Phase 1/2 study is exploring **TP-3654** as a monotherapy and in combination with ruxolitinib and another JAK inhibitor, momelotinib.[4][5] These combination studies are particularly exciting, as preclinical data suggest a synergistic effect between PIM1 and JAK inhibition, potentially leading to deeper and more durable responses, including further improvements in bone marrow fibrosis and cytopenias.[2][5] The potential for **TP-3654** to address the unmet needs of patients with myelofibrosis who have failed or are intolerant to JAK inhibitors is a significant area of ongoing research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Genetic ablation of Pim1 or pharmacologic inhibition with TP-3654 ameliorates myelofibrosis in murine models PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. onclive.com [onclive.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Findings from a Phase I/II trial of nuvisertib in the treatment of R/R myelofibrosis |
   VJHemOnc [vjhemonc.com]
- 6. P1031: PRELIMINARY DATA FROM THE PHASE 1/2 STUDY OF TP-3654, AN INVESTIGATIONAL SELECTIVE PIM1 KINASE INHIBITOR, SHOWED CYTOKINE REDUCTION AND CLINICAL RESPONSES IN RELAPSED/REFRACTORY MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Sumitomo Pharma Oncology Presents Preliminary Data from Phase 1/2 Clinical Study Evaluating Investigational Agent TP-3654 in Patients with Myelofibrosis at American Society of Hematology 2022 Annual Meeting & Exposition [prnewswire.com]







To cite this document: BenchChem. [TP-3654: A Novel PIM1 Kinase Inhibitor for Ruxolitinib-Resistant Myelofibrosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611452#tp-3654-for-ruxolitinib-resistant-myelofibrosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com